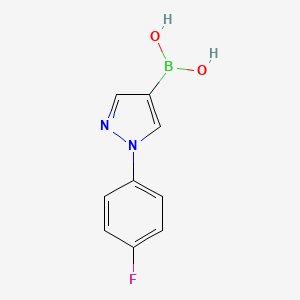

1-(4-Fluorophenyl)pyrazole-4-boronic acid

Descripción

1-(4-Fluorophenyl)pyrazole-4-boronic acid (CAS: 1072945-89-1) is a boronic acid derivative featuring a pyrazole ring substituted with a 4-fluorophenyl group at the 1-position and a boronic acid moiety at the 4-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Its molecular formula is C₉H₈BFN₂O₂, with a molecular weight of 222.44 g/mol and a purity of ≥98% in commercial supplies .

Structure

2D Structure

Propiedades

IUPAC Name |

[1-(4-fluorophenyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BFN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNFXJIPDALCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674340 | |

| Record name | [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-89-1 | |

| Record name | [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluorophenyl)pyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Step 1: Preparation of 4-Iodopyrazole Intermediate

- Reagents: Pyrazole starting material, iodine, hydrogen peroxide, ethanol solvent.

- Procedure: Pyrazole is stirred with ethanol, and iodine is added in portions at 20–30°C, causing an exothermic reaction. Then, 30% hydrogen peroxide is added dropwise, maintaining the temperature below 70°C. The reaction is monitored by thin-layer chromatography (TLC) and stopped upon completion. Sodium bisulfite aqueous solution is added to quench excess iodine, followed by filtration and drying to isolate 4-iodopyrazole as a white solid.

- Yield and Purity: Typical yields are around 80–90% with gas chromatography (GC) purity of approximately 99%.

- Notes: The molar ratio of pyrazole:iodine:hydrogen peroxide is approximately 1:0.5–0.6:1.0–1.2, optimizing iodination efficiency and minimizing side reactions.

Step 2: N-Arylation with 4-Fluorophenyl Haloalkane

- Reagents: 4-iodopyrazole intermediate, 4-fluorophenyl bromide or chloride, potassium hydroxide (KOH), potassium iodide (KI), ethanol solvent.

- Procedure: The 4-iodopyrazole is dissolved in ethanol, and KOH and KI are added. The haloaryl reagent (4-fluorophenyl chloride or bromide) is introduced under controlled temperature (30–45°C). The reaction progress is monitored by GC or TLC. After completion, the mixture is extracted with dichloromethane, concentrated, and the product is precipitated by addition of a non-polar solvent such as heptane, filtered, and dried.

- Yield and Purity: Yields range from 70–80% with GC purity around 98%.

- Notes: The molar ratio of 4-iodopyrazole to haloalkane is maintained at 1:1.0–1.3 to ensure complete alkylation.

Step 3: Formation of Boronic Acid Pinacol Ester

- Reagents: 1-(4-fluorophenyl)-4-iodopyrazole intermediate, sec.-propyl Grignard reagent, boron reagent (e.g., sec.-propyl tetramethyl ethylene ketone boric acid ester, denoted as BE001).

- Procedure: The alkylated 4-iodopyrazole is reacted with sec.-propyl Grignard reagent at low temperatures (0 to -30°C) under inert atmosphere. The Grignard reagent facilitates halogen-metal exchange, generating a reactive organomagnesium intermediate. Subsequently, the boron reagent BE001 is added to effect boronation, yielding the boronic acid pinacol ester derivative. The product is purified and characterized.

- Yield and Purity: Yields for this step are typically around 40%, with purity greater than 97% confirmed by GC and proton nuclear magnetic resonance (^1H-NMR).

- Notes: The molar ratios of 1-alkyl-4-iodopyrazole, sec.-propyl Grignard, and BE001 are approximately 1:1.0–1.2:1.0–1.2. The reaction conditions are mild and operationally simple compared to alternative methods requiring very low temperatures or expensive catalysts.

Comparative Analysis of Preparation Methods

| Step | Method Details | Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| 1 | Iodination of pyrazole | Pyrazole, I2, H2O2, EtOH, 20-70°C | 80-90 | ~99 | Simple, high purity, mild conditions | Requires careful temperature control |

| 2 | N-Arylation with 4-fluorophenyl halide | 4-Iodopyrazole, 4-F-Ph-Cl/Br, KOH, KI, EtOH, 30-45°C | 70-80 | ~98 | Readily available reagents, moderate temp | Moderate yields, requires purification |

| 3 | Boronation via Grignard exchange | Alkylated 4-iodopyrazole, sec.-propyl Grignard, BE001, 0 to -30°C | ~40 | >97 | Mild conditions, no expensive catalysts | Lower yield, sensitive Grignard reagent |

Reaction Mechanism Insights

- The iodination involves electrophilic substitution at the 4-position of pyrazole facilitated by iodine and oxidant hydrogen peroxide.

- N-arylation proceeds via nucleophilic substitution of the pyrazole nitrogen on haloaryl reagents under basic conditions.

- The boronation step is a halogen-metal exchange where the Grignard reagent replaces iodine on the pyrazole ring, followed by reaction with boron reagent to yield the boronic acid ester.

Summary and Recommendations

The described three-step synthetic route provides an efficient and cost-effective method for preparing 1-(4-fluorophenyl)pyrazole-4-boronic acid derivatives. The use of accessible starting materials and avoidance of harsh or expensive catalysts make this approach practical for scale-up and industrial applications. Careful control of reaction temperatures and stoichiometry is essential to maximize yield and purity. The pinacol ester form is often isolated for stability and ease of handling, with subsequent hydrolysis to the free boronic acid if required.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluorophenyl)pyrazole-4-boronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different chemical and physical properties, making them suitable for diverse applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(4-Fluorophenyl)pyrazole-4-boronic acid is primarily investigated for its potential therapeutic properties:

- Anticancer Activity : Boronic acids are known for their ability to inhibit proteasomes, which are crucial for protein degradation in cancer cells. Studies have indicated that derivatives of boronic acids can effectively inhibit cell growth in various cancer models. For instance, compounds similar to this compound have been shown to exhibit significant activity against multiple myeloma cells by inducing cell cycle arrest at the G2/M phase .

- Inhibition of Enzymes : The boronic acid moiety can form reversible covalent bonds with serine residues in active sites of enzymes, making these compounds valuable as enzyme inhibitors. This is particularly relevant in the design of drugs targeting β-lactamases, where boronic acids enhance binding affinity and inhibit antibiotic resistance .

Organic Synthesis

The compound serves as an important building block in organic synthesis:

- Suzuki Coupling Reactions : this compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a boron source allows for the formation of carbon-carbon bonds under mild conditions .

- Catalytic Applications : It has been utilized in palladium-catalyzed reactions to facilitate the direct arylation of pyrazoles with phenylboronic acids, thus expanding the toolkit for synthetic chemists .

Biochemical Probes

The compound's unique structure allows it to function as a biochemical probe:

- Detection of Biomolecules : Boronic acids can selectively bind to diols and other hydroxyl-containing biomolecules. This property is exploited in sensor technologies for detecting glucose and other sugars, where the binding affinity of boronic acids can be utilized to develop sensitive assays .

Mecanismo De Acción

The mechanism by which 1-(4-Fluorophenyl)pyrazole-4-boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Chlorophenyl-Substituted Pyrazole Boronic Acids

Key structural analogs include chloro-substituted derivatives, where fluorine is replaced by chlorine at varying positions on the phenyl ring:

Reactivity Notes:

- Fluorine’s smaller atomic radius and strong electron-withdrawing nature enhance the boronic acid’s electrophilicity, favoring cross-coupling efficiency compared to bulkier chloro analogs .

- Chloro derivatives may exhibit slower reaction kinetics in Suzuki couplings due to reduced leaving-group ability and steric hindrance (e.g., 2-chloro isomer) .

Heterocyclic and Functionalized Analogs

1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic Acid

- CAS : N/A (refer to ).

- Molecular Formula : C₇H₆BClN₄O₂.

- Key Differences: Replacement of fluorophenyl with a chloropyrimidine ring introduces a nitrogen-rich heterocycle, altering electronic and coordination properties.

4-Pyrazol-1-yl-phenylboronic Acid

Pinacol Ester Derivatives

Actividad Biológica

1-(4-Fluorophenyl)pyrazole-4-boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative efficacy against various biological targets.

This compound, with the CAS number 1072945-89-1, belongs to the class of boronic acids. Its structure features a pyrazole ring substituted with a fluorophenyl group and a boronic acid functional group, which is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Boronic acids are known to form reversible covalent bonds with diols, which can modulate enzyme activity and influence various signaling pathways. This compound has shown promise in inhibiting specific kinases and chemokine receptors, which are critical in inflammatory responses and cancer progression.

Anticancer Activity

Research indicates that compounds containing pyrazole and boronic acid moieties exhibit significant anticancer properties. For instance, derivatives of 1-(4-Fluorophenyl)pyrazole have been shown to inhibit Aurora kinases, which are essential for cell division and are often overexpressed in cancer cells. In vitro studies have demonstrated that these compounds can inhibit cell growth in various cancer cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been studied for its anti-inflammatory effects. It acts as an antagonist for chemokine receptors CXCR1 and CXCR2, which play pivotal roles in mediating inflammatory responses. The compound's ability to inhibit these receptors suggests a potential therapeutic application in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Various studies have reported that pyrazole derivatives exhibit activity against a range of bacterial and fungal pathogens. The presence of the boronic acid group enhances the binding affinity of these compounds to bacterial enzymes, leading to effective inhibition .

Comparative Efficacy

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Aurora Kinase Inhibition : A study demonstrated that this compound effectively inhibits Aurora-A kinase, leading to reduced proliferation in cancer cell lines such as HeLa and SW620. The binding mode was elucidated through crystallographic studies, revealing interactions at key active sites .

- Inflammatory Response Modulation : Another investigation focused on the compound's role as a CXCR2 antagonist, showing promising results in reducing inflammation markers in animal models .

- Antimicrobial Testing : In vitro tests against various pathogens showed that derivatives of this pyrazole compound exhibited significant antimicrobial activity, suggesting further exploration for potential therapeutic applications in infectious diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1-(4-Fluorophenyl)pyrazole-4-boronic acid?

- The synthesis typically involves multi-step reactions:

Pyrazole Ring Formation : Condensation of hydrazine derivatives with fluorophenyl-containing diketones or β-ketoesters under acidic/basic conditions.

Boronic Acid Introduction : Suzuki-Miyaura coupling precursors (e.g., pinacol boronate esters) are hydrolyzed to yield the boronic acid group.

- Key reagents: Pd catalysts (e.g., Pd(PPh₃)₄), bases (Na₂CO₃), and solvents (THF, DMF) .

- Critical Step : Hydrolysis of the boronate ester requires controlled pH (acidic) to avoid deboronation.

Q. How is the compound characterized to confirm its structural integrity?

- Analytical Techniques :

- ¹H/¹³C NMR : Peaks for fluorophenyl (δ 7.2–7.8 ppm, aromatic protons) and pyrazole (δ 8.1–8.5 ppm) moieties.

- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands.

- Mass Spectrometry : Molecular ion peak matching theoretical m/z (e.g., [M+H]+ calculated for C₁₀H₉BFN₂O₂: 233.08).

- Elemental Analysis : Confirms C, H, N, and B content (±0.3% tolerance) .

Q. What are the stability considerations for handling and storing this compound?

- Moisture Sensitivity : Boronic acids hydrolyze in aqueous media. Store under inert gas (Ar/N₂) at −20°C in sealed containers .

- Light Sensitivity : Protect from UV exposure to prevent decomposition of the fluorophenyl group.

- Solubility : DMSO or THF is preferred for stock solutions; avoid protic solvents (e.g., H₂O, MeOH) .

Advanced Research Questions

Q. How do substituent effects on the pyrazole ring influence cross-coupling reactivity in Suzuki-Miyaura reactions?

- Key Factors :

- Electron-Withdrawing Groups (e.g., -F) : Enhance boronic acid stability but may reduce nucleophilicity.

- Steric Hindrance : Bulky substituents at the 1- and 3-positions lower reaction yields.

- Optimization Strategies :

- Use PdCl₂(dppf) as a catalyst for sterically hindered systems.

- Adjust reaction temperature (80–110°C) and base (Cs₂CO₃ vs. K₃PO₄) to balance reactivity and side reactions .

- Table 1 : Comparative Reactivity in Cross-Coupling

| Substituent Position | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Boronic Acid | 92 | 12 |

| 3-Methyl-4-Boronic Acid | 78 | 18 |

Q. What methodologies are employed to evaluate biological activity (e.g., antimicrobial or enzyme inhibition)?

- Antimicrobial Assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination).

- Key Findings : Fluorophenyl-pyrazole derivatives exhibit enhanced activity against drug-resistant strains due to improved membrane penetration .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methods :

- Docking Studies (AutoDock/Vina) : Simulate interactions with active sites (e.g., COX-2 for anti-inflammatory activity).

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites.

- Validation : Compare predicted binding energies with experimental IC₅₀ values (R² > 0.85 indicates reliability) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct Formation : Deborylation under high temperatures or prolonged reaction times.

- Mitigation :

- Use flow chemistry for controlled reaction parameters.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for Suzuki-Miyaura reactions: How to resolve them?

- Potential Causes :

- Divergent Pd catalyst sources or solvent purity.

- Variability in substrate ratios (aryl halide:boronic acid).

- Standardization :

- Use commercially validated Pd catalysts (e.g., Pd(OAc)₂).

- Report detailed reaction conditions (e.g., degassing method, exact stoichiometry) .

Methodological Best Practices

-

Quality Control :

-

Safety Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.